N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves several steps. One common method involves the reaction of 1-methyl-1H-indole-3-carbaldehyde with 4-methylphenylhydrazine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . The resulting product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic or nucleophilic reagents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) expression, which is involved in the inflammatory response . The compound forms hydrogen bonds with key amino acids in the active site of COX-2, thereby inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can be compared with other indole derivatives such as:
Indomethacin: A well-known anti-inflammatory drug that also inhibits COX-2 but has more gastrointestinal side effects.
Tryptophan: An essential amino acid that serves as a precursor to various biologically active compounds.
Indole-3-acetic acid: A plant hormone involved in growth and development.
This compound stands out due to its selective inhibition of COX-2 and its potential for reduced side effects compared to other anti-inflammatory agents .
Properties
Molecular Formula |
C19H20N4O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O/c1-14-7-9-16(10-8-14)20-12-19(24)22-21-11-15-13-23(2)18-6-4-3-5-17(15)18/h3-11,13,20H,12H2,1-2H3,(H,22,24)/b21-11+ |
InChI Key |
UURYUGVWFYRVLG-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CN(C3=CC=CC=C32)C |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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